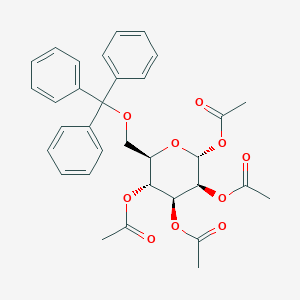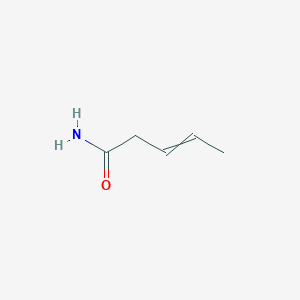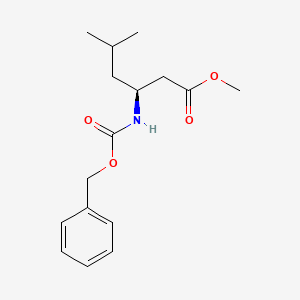
Methyl 6-(Phenylthio)nicotinate
Overview
Description
Methyl 6-(Phenylthio)nicotinate is a chemical compound with the CAS Number: 179057-13-7 . It has a molecular weight of 245.3 and its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The InChI code for Methyl 6-(Phenylthio)nicotinate is1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 6-(Phenylthio)nicotinate has a molecular weight of 245.3 . Its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Chemical Synthesis
“Methyl 6-(Phenylthio)nicotinate” is a chemical compound with the molecular formula C13 H11 N O2 S . It is used in various areas of research including chemical synthesis . The compound can be used as a building block in the synthesis of more complex molecules for research purposes .
Material Science
In the field of material science, “Methyl 6-(Phenylthio)nicotinate” can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
“Methyl 6-(Phenylthio)nicotinate” can also be used in chromatography, a laboratory technique for the separation of mixtures . The compound can serve as a reference standard or be part of the mixture to be separated .
Analytical Research
In analytical research, “Methyl 6-(Phenylthio)nicotinate” can be used as a standard for calibration and validation of analytical methods .
Biomarker Detection for Tuberculosis Diagnosis
A significant application of “Methyl 6-(Phenylthio)nicotinate” is in the field of medical diagnostics. It has been used in the development of an ultrafast and ultrasensitive sensing platform for the precise and reliable trace-level detection of Methyl nicotinate (MN), a biomarker leading to early stage diagnosis of Tuberculosis (TB) . The sensor was designed and fabricated using silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite . The sensor demonstrated good accuracy and reproducibility along with very fast response and recovery time .
Future Directions
A study mentions a synthetic nicotine analog, 6-methyl nicotine, being used in an electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This suggests that the regulation and classification of synthetic nicotine analogs, such as Methyl 6-(Phenylthio)nicotinate, could be a future direction for research and policy.
properties
IUPAC Name |
methyl 6-phenylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIDTSCNRWRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(Phenylthio)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)




![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)



